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Compound of Interest

Compound Name:
4-[(4-Methyl-1-

piperazinyl)sulfonyl]aniline

Cat. No.: B185401 Get Quote

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data

Abstract: This technical guide provides a comprehensive overview of two key chemical building

blocks relevant to drug discovery and development. It addresses a common point of confusion

regarding CAS number 21623-68-7, clarifying its identity as 4-[(4-methylpiperazin-1-

yl)sulfonyl]aniline. In response to the multifaceted nature of the initial query, this guide also

provides a detailed analysis of 2-amino-N-(2,3-dimethylphenyl)propanamide, a compound of

interest in medicinal chemistry. The guide delves into the physicochemical properties, synthesis

protocols, applications in drug development, and safety considerations for each compound,

tailored for researchers, scientists, and drug development professionals.

Part 1: Clarification of Chemical Identity: CAS
Number 21623-68-7
Initial research into the topic revealed a discrepancy between the specified CAS number and

the chemical name provided in the user's core requirements. It is crucial to establish the correct

identity of each compound to ensure scientific integrity.

CAS Number 21623-68-7 is unequivocally assigned to the compound 4-[(4-methylpiperazin-

1-yl)sulfonyl]aniline.

The compound 2-amino-N-(2,3-dimethylphenyl)propanamide is a distinct chemical entity[1].
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This guide will proceed to detail the properties and applications of both compounds to provide a

comprehensive resource.

Section A: 4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline
(CAS: 21623-68-7)
Introduction and Physicochemical Properties
4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline is a sulfonamide derivative incorporating a piperazine

moiety. This structural combination makes it a valuable intermediate in the synthesis of

complex molecules, particularly in the pharmaceutical industry. Its properties allow for further

chemical modifications, making it a versatile building block in drug discovery.

Table 1: Physicochemical Properties of 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline

Property Value Source(s)

CAS Number 21623-68-7

Molecular Formula C₁₁H₁₇N₃O₂S

Molecular Weight 255.34 g/mol

IUPAC Name
4-[(4-methyl-1-

piperazinyl)sulfonyl]aniline

Appearance Solid [2]

Purity ≥95% [2]

Storage Temperature
Room temperature, sealed in

dry, dark place
[2]
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Synthesis and Reaction Mechanisms
The synthesis of 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline is a multi-step process that is crucial

for its application as a pharmaceutical intermediate. A common and efficient pathway involves
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the reduction of a nitro-substituted precursor.

Step 1: Sulfonamide Formation

Step 2: Reduction of Nitro Group

4-Nitrobenzenesulfonyl chloride

1-Methyl-4-(4-nitrophenylsulfonyl)piperazine

Reaction

1-Methylpiperazine
Reaction

4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline
Reduction (e.g., H₂/Pd-C)

Click to download full resolution via product page

Caption: General synthesis workflow for 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline.

The following protocol is a representative example of the synthesis of 4-[(4-methylpiperazin-1-

yl)sulfonyl]aniline from its nitro precursor.

Step 1: Synthesis of 1-Methyl-4-(4-nitrophenylsulfonyl)piperazine

This step involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-methylpiperazine. This

is a standard nucleophilic substitution reaction where the amine of the piperazine attacks the

sulfonyl chloride.

Step 2: Reduction of 1-Methyl-4-(4-nitrophenylsulfonyl)piperazine

Materials:

1-Methyl-4-(4-nitrophenylsulfonyl)piperazine

Methanol (or another suitable solvent)

Palladium on carbon (10% Pd/C) catalyst

Hydrogen gas (H₂)
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Celite

Procedure:

Dissolve 1-methyl-4-(4-nitrophenylsulfonyl)piperazine in methanol in a reaction vessel

suitable for hydrogenation.

Carefully add 10% Pd/C catalyst to the solution.

Stir the resulting suspension under a hydrogen atmosphere at room temperature.

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS). The

reaction is typically complete within a few hours.

Upon completion, filter the suspension through a pad of Celite to remove the Pd/C

catalyst.

Concentrate the filtrate under reduced pressure to yield 4-[(4-methylpiperazin-1-

yl)sulfonyl]aniline[3].

Applications in Drug Development
4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline is a key intermediate in the synthesis of various

active pharmaceutical ingredients (APIs), particularly in the field of oncology. Its structure is

often incorporated into molecules designed as kinase inhibitors.

A notable application is in the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor

used to treat certain types of leukemia[3]. The aniline group of 4-[(4-methylpiperazin-1-

yl)sulfonyl]aniline serves as a crucial attachment point for building the larger, pharmacologically

active molecule. Its role as a versatile building block allows for the creation of libraries of

compounds for screening and lead optimization in drug discovery programs[4].

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-

[(4-methylpiperazin-1-yl)sulfonyl]aniline.
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Hazard Statements: The compound is classified as causing skin and serious eye irritation,

and may cause respiratory irritation[5]. It is also harmful if swallowed or in contact with

skin[5].

Precautionary Measures:

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles,

and a lab coat.

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or

vapors.

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of

water.

Store in a tightly sealed container in a dry and cool place.

Suppliers
Table 2: Selected Suppliers of 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline

Supplier
Product
Number/Reference

Purity

Sigma-Aldrich AMBH95E131B8 95%

Sunway Pharm Ltd CB65591 97%

Ambeed, Inc. AMBH95E131B8 95%

Section B: 2-Amino-N-(2,3-
dimethylphenyl)propanamide
Introduction and Physicochemical Properties
2-Amino-N-(2,3-dimethylphenyl)propanamide is a propanamide derivative that has garnered

interest in medicinal chemistry as a potential building block for the synthesis of biologically
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active compounds. Its structure, featuring an amino group and a substituted phenyl ring,

provides a scaffold for developing new chemical entities.

Table 3: Physicochemical Properties of 2-amino-N-(2,3-dimethylphenyl)propanamide

Property Value Source(s)

CAS Number

Not definitively assigned, but

referenced under internal

numbering systems.

[1][2]

Molecular Formula C₁₁H₁₆N₂O [1]

Molecular Weight 192.26 g/mol [1]

IUPAC Name
2-amino-N-(2,3-

dimethylphenyl)propanamide
[1]

Appearance Not specified

Storage
Keep in a dark place, inert

atmosphere, room temperature
[6]

Synthesis and Reaction Mechanisms
The synthesis of 2-amino-N-(2,3-dimethylphenyl)propanamide can be approached through

standard peptide coupling reactions, starting from the corresponding amino acid and aniline

derivatives.
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Step 1: Amide Bond Formation

Step 2: Deprotection

N-Protected Alanine

N-Protected-2-amino-N-(2,3-dimethylphenyl)propanamide

Reaction

2,3-Dimethylaniline

Reaction

Coupling Reagent (e.g., DCC, HATU) Activation

2-Amino-N-(2,3-dimethylphenyl)propanamide
Deprotection

Click to download full resolution via product page

Caption: General synthesis workflow for 2-amino-N-(2,3-dimethylphenyl)propanamide.

This protocol outlines a general method for the synthesis of 2-amino-N-(2,3-

dimethylphenyl)propanamide. The choice of protecting group and coupling reagent may be

optimized based on specific laboratory conditions and desired yield.

Step 1: Amide Coupling

Materials:

N-protected alanine (e.g., Boc-Ala-OH or Cbz-Ala-OH)

2,3-Dimethylaniline

A suitable coupling reagent (e.g., dicyclohexylcarbodiimide (DCC), HATU)

A suitable solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))

A base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

Procedure:
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Dissolve the N-protected alanine in the chosen solvent.

Add the coupling reagent and stir for a few minutes to activate the carboxylic acid.

Add 2,3-dimethylaniline and the base to the reaction mixture.

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

Work up the reaction mixture to isolate the protected propanamide derivative. This may

involve filtration to remove byproducts (e.g., DCU if DCC is used) and extraction.

Step 2: Deprotection

Procedure:

Dissolve the N-protected intermediate in a suitable solvent.

Perform the deprotection reaction. The conditions will depend on the protecting group

used (e.g., trifluoroacetic acid (TFA) for Boc group removal, or catalytic hydrogenation for

Cbz group removal).

After the reaction is complete, neutralize the mixture if necessary and perform an

appropriate work-up and purification (e.g., extraction, chromatography) to obtain the final

product, 2-amino-N-(2,3-dimethylphenyl)propanamide.

Applications in Drug Development
Propanamide derivatives are prevalent in medicinal chemistry due to their structural

resemblance to peptide backbones, allowing them to interact with biological targets such as

enzymes and receptors. 2-Amino-N-(2,3-dimethylphenyl)propanamide serves as a valuable

scaffold for the synthesis of novel compounds with potential therapeutic applications.

While specific drugs derived directly from this intermediate are not widely documented in the

public domain, its structural motifs are found in various biologically active molecules. The

exploration of substituted propanamides is a common strategy in the development of new

therapeutics, including anti-inflammatory and analgesic agents. The dimethylphenyl group can

be crucial for establishing specific interactions within the binding pocket of a target protein.
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Safety and Handling
The safety profile of 2-amino-N-(2,3-dimethylphenyl)propanamide is not as extensively

documented as that of more common reagents. However, based on the known hazards of

similar aromatic amines and amides, the following precautions are recommended:

Hazard Statements: Assumed to be harmful if swallowed, and may cause skin, eye, and

respiratory irritation.

Precautionary Measures:

Standard laboratory PPE (gloves, safety glasses, lab coat) is essential.

All handling should be performed in a well-ventilated area or fume hood.

Avoid generation and inhalation of dust.

In case of contact, wash the affected area thoroughly with water.

Suppliers
Table 4: Selected Suppliers of 2-amino-N-(2,3-dimethylphenyl)propanamide

Supplier
Product
Number/Reference

Purity

ChemicalBook CB71684404 Not specified

UkrOrgSynthesis Ltd. - Not specified

Achmem
AMCS032149 (for 2,6-

dimethylphenyl isomer)
Not specified

Note: The availability of the 2,3-dimethylphenyl isomer may be limited, with the 2,6-

dimethylphenyl isomer being more commonly listed.

Conclusion
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This technical guide has provided a detailed examination of 4-[(4-methylpiperazin-1-

yl)sulfonyl]aniline (CAS 21623-68-7) and 2-amino-N-(2,3-dimethylphenyl)propanamide. By

clarifying the identity of the CAS number and presenting comprehensive data on the properties,

synthesis, applications, and safety of both compounds, this document serves as a valuable

resource for professionals in the field of drug discovery and development. The insights into

their roles as key pharmaceutical intermediates underscore their importance in the creation of

novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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